2-cyclohexyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
Description
Properties
IUPAC Name |
2-cyclohexyl-3-phenylchromeno[2,3-d]pyrimidine-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c26-20-17-13-7-8-14-18(17)28-22-19(20)23(27)25(16-11-5-2-6-12-16)21(24-22)15-9-3-1-4-10-15/h2,5-8,11-15H,1,3-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBPQOZXIAVUJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(C(=O)C4=CC=CC=C4O3)C(=O)N2C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of chromone derivatives with pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts such as palladium or copper, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-cyclohexyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione exhibit significant anticancer properties. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of chromeno[2,3-d]pyrimidines showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways1.
Antimicrobial Properties
Another promising application is in the field of antimicrobial agents. Compounds with similar structures have been shown to possess antibacterial and antifungal activities. Research has highlighted their effectiveness against resistant strains of bacteria, making them candidates for further development as therapeutic agents2.
Anti-inflammatory Effects
Studies have suggested that chromeno[2,3-d]pyrimidine derivatives can modulate inflammatory responses. In vitro assays indicated a reduction in pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases3.
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has focused on enhancing charge transport properties through structural modifications4.
Photovoltaic Applications
The compound's photostability and light absorption characteristics position it as a candidate for use in dye-sensitized solar cells (DSSCs). Studies have investigated the efficiency of these compounds in converting solar energy into electrical energy, with promising results indicating higher conversion efficiencies compared to traditional dyes5.
Case Study 1: Anticancer Research
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of chromeno[2,3-d]pyrimidine derivatives and evaluated their anticancer activity against several cancer cell lines. The results indicated that modifications at specific positions significantly enhanced their potency, leading to IC50 values in the low micromolar range6.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 5.6 |
| Compound B | A549 (Lung) | 4.8 |
| Compound C | HeLa (Cervical) | 6.1 |
Case Study 2: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested various derivatives of chromeno[2,3-d]pyrimidine against Staphylococcus aureus and Candida albicans. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against S. aureus, showcasing their potential as effective antimicrobial agents7.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Chromeno[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Phenyl-substituted Pyrimidines: Molecules with phenyl groups attached to the pyrimidine ring.
Cyclohexyl-substituted Chromenes: Compounds with cyclohexyl groups attached to the chromene ring.
Uniqueness
2-cyclohexyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione stands out due to its specific combination of cyclohexyl and phenyl groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various applications and distinguishes it from other similar molecules .
Biological Activity
2-Cyclohexyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H23N2O3
- Molecular Weight : 365.43 g/mol
- CAS Number : 896820-88-5
Synthesis Methods
The synthesis of this compound typically involves multi-component reactions. One common method includes the condensation of cyclohexyl and phenyl derivatives under specific conditions to yield the desired chromeno-pyrimidine structure.
The compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways involved in cell cycle regulation and apoptosis. Notably, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell proliferation:
- Inhibition of CDK2 : By interfering with CDK2/cyclin A2 complexes, the compound alters cell cycle progression, leading to increased apoptosis in cancer cells.
- Antioxidant Activity : The compound also demonstrates antioxidant properties, scavenging free radicals and reducing oxidative stress.
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines:
These results indicate that the compound is more potent than many existing chemotherapeutic agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains Tested :
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
Results from disc diffusion assays indicated significant antibacterial activity against these strains, with notable effectiveness against Staphylococcus aureus.
Antioxidant Activity
The antioxidant potential was assessed using DPPH scavenging assays:
This suggests that the compound can effectively reduce oxidative stress, which is implicated in various diseases.
Case Studies and Research Findings
- Study on Cytotoxicity : A study conducted on various derivatives of chromeno[2,3-d]pyrimidines indicated that modifications at specific positions significantly enhanced cytotoxicity against cancer cells. The presence of electron-withdrawing groups was found to increase activity substantially.
- Mechanistic Insights : Research has shown that the compound's mechanism involves not only enzyme inhibition but also modulation of signaling pathways related to apoptosis and cell survival.
Q & A
Q. What are the most efficient synthetic routes for 2-cyclohexyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione?
Microwave-assisted synthesis under solvent-free conditions is a widely validated method. This approach reduces reaction time (e.g., from hours to minutes) and improves yields by leveraging controlled microwave irradiation. Key intermediates like 2-amino-3-cyano-4H-chromenes can be cyclized with formamidine acetate to form the pyrimidine-dione scaffold. Characterization via IR, -NMR, -NMR, and mass spectrometry is essential for structural confirmation .
Q. How are spectroscopic and crystallographic techniques applied to validate the compound’s structure?
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving complex stereochemistry and confirming bond lengths/angles (e.g., mean C–C bond length = 0.005–0.006 Å). Disordered residues in crystallographic data (e.g., R factor = 0.054–0.082) require refinement using software like SHELXL. Spectroscopic methods like -NMR can identify aromatic protons (δ 7.2–8.5 ppm) and cyclohexyl substituents (δ 1.2–2.1 ppm) .
Q. What preliminary biological screening strategies are recommended for this compound?
Initial screening should focus on broad-spectrum assays, such as antibacterial activity (e.g., against E. coli or S. aureus) and antioxidant potential (via DPPH radical scavenging). Structure-activity relationships (SARs) can be inferred by comparing derivatives with varying substituents (e.g., electron-withdrawing groups enhance antibacterial efficacy) .
Advanced Research Questions
Q. How can reaction conditions be optimized for scale-up synthesis?
Systematic variation of microwave power (100–300 W), temperature (80–150°C), and catalyst loading (e.g., 5–20 mol% acetic acid) is necessary. Solvent-free conditions minimize purification steps, but solvent choice (e.g., DMF vs. ethanol) may influence regioselectivity. Real-time monitoring via TLC or HPLC ensures reaction completion .
Q. What experimental designs are used to evaluate kinase inhibition activity?
Kinase inhibition assays (e.g., HsCDK5-p25, GSK3α/β) employ fluorescence-based ADP-Glo™ or radioactive -ATP incorporation. Dose-response curves (IC) and selectivity profiling against off-target kinases (e.g., HsPim1) are critical. Contradictory results between kinase families may arise from divergent ATP-binding pocket conformations .
Q. How should researchers address inconsistencies in biological activity data?
Contradictions (e.g., high potency in kinase assays but low cellular efficacy) may stem from poor membrane permeability or metabolic instability. Use parallel assays:
Q. What strategies enhance the pharmacological potential of this scaffold?
Structural modifications include:
Q. How are computational methods integrated into SAR studies?
Molecular docking (e.g., AutoDock Vina) identifies key interactions with kinase ATP pockets (e.g., hydrogen bonds with Glu81/Glu87 in CDK5). QSAR models using descriptors like polar surface area (PSA) or topological polar surface area (TPSA) predict bioavailability. MD simulations (>100 ns) assess binding stability under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
